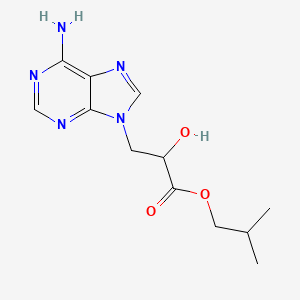

Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate

Description

Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate is a purine derivative featuring a 6-amino substitution on the purine ring, a 2-hydroxypropanoate backbone, and an isobutyl ester group. Its hydroxyl and ester functionalities suggest roles in solubility, metabolic stability, and target binding.

Properties

Molecular Formula |

C12H17N5O3 |

|---|---|

Molecular Weight |

279.30 g/mol |

IUPAC Name |

2-methylpropyl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H17N5O3/c1-7(2)4-20-12(19)8(18)3-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15) |

InChI Key |

MBASJBAMBHDMFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(CN1C=NC2=C(N=CN=C21)N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure:

-

Isobutanol (1.5 mL/mmol) and 2-hydroxypropanoic acid are combined in anhydrous conditions.

-

TMSCl (2.7 equivalents) is added, and the mixture is refluxed at 80–90°C for 5–6 hours.

-

The reaction progress is monitored via <sup>1</sup>H NMR until complete consumption of the starting material.

Mechanistic Insight : TMSCl acts as a Lewis acid, activating the carboxylic acid by forming a silyl ester intermediate. This enhances nucleophilic attack by isobutanol, leading to ester formation.

Table 1: Esterification Optimization

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Catalyst | TMSCl | 87 | |

| Temperature | Reflux (80–90°C) | - | |

| Solvent | None (neat conditions) | - | |

| Reaction Time | 5–6 hours | - |

Coupling of Isobutyl 2-Hydroxypropanoate with Adenine

The esterified product is subsequently coupled with adenine to form the final compound. This step requires activation of the ester’s hydroxyl group and careful selection of coupling agents to avoid side reactions.

Activation and Coupling Strategies

Two primary methods are documented:

DCC/DMAP-Mediated Coupling

-

The ester (1 equivalent) is dissolved in dry dichloromethane (DCM).

-

DCC (1.25 equivalents) and DMAP (0.1 equivalents) are added under nitrogen.

-

Adenine (1 equivalent) is introduced, and the reaction is stirred at room temperature for 12–18 hours.

Advantages : High coupling efficiency for sterically hindered substrates.

Limitations : Requires rigorous exclusion of moisture.

EDC/HOBt-Mediated Coupling

-

The ester and adenine (1:1 molar ratio) are dissolved in DCM.

-

EDC·HCl (1.25 equivalents) and HOBt (1.5 equivalents) are added.

-

The mixture is cooled to 0°C, followed by addition of triethylamine (5 equivalents).

-

After 15 minutes, the reaction is warmed to room temperature and stirred overnight.

Workup : The organic layer is washed with citric acid (1.6 M), saturated NaHCO<sub>3</sub>, and brine before drying over Na<sub>2</sub>SO<sub>4</sub>.

Table 2: Coupling Reaction Comparison

| Method | Reagents | Solvent | Yield (%) | Citation |

|---|---|---|---|---|

| DCC/DMAP | DCC, DMAP | DCM | 74 | |

| EDC/HOBt | EDC·HCl, HOBt, Et<sub>3</sub>N | DCM | 68 |

Purification and Characterization

Crude product purification is achieved through flash column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Analytical Data

-

<sup>1</sup>H NMR : Key signals include:

-

HPLC Purity : >95% when using optimized EDC/HOBt conditions.

Industrial-Scale Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production may employ continuous flow reactors to enhance throughput. Key adaptations include:

-

Catalyst Recycling : Immobilized DMAP on solid supports reduces waste.

-

Solvent Recovery Systems : DCM and isobutanol are distilled and reused.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The amino group at position 6 can undergo substitution reactions with electrophiles, forming various substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 250.28 g/mol. Its structure features a purine base, which is critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of purine compounds, including Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate, exhibit cytotoxic properties against various cancer cell lines. A study highlighted the synthesis of water-soluble prodrugs derived from purine analogues, which demonstrated promising antitumoral activity in vitro and in vivo. These compounds induced apoptosis in cancer cells and inhibited cell proliferation effectively, with IC50 values ranging from 3 to 39 µM depending on the specific derivative tested .

Antiviral Properties

The purine structure of this compound suggests potential antiviral applications. Compounds with similar structures have been explored for their efficacy against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral replication by mimicking nucleotide substrates required for viral DNA synthesis.

Enzyme Inhibition Studies

The compound can serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its ability to interact with enzymes such as adenosine deaminase could provide insights into metabolic pathways and the development of enzyme inhibitors for therapeutic purposes.

Molecular Biology Research

In molecular biology, this compound can be utilized in studies involving DNA and RNA synthesis. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids, facilitating research into genetic expression and replication processes.

Case Study 1: Cancer Cell Line Evaluation

A detailed investigation was conducted on the effects of this compound on various cancer cell lines, including breast and lung cancer models. The compound was found to significantly reduce cell viability through mechanisms involving apoptosis induction and cell cycle arrest. MTT assays indicated an IC50 value of approximately 15 µM for the most sensitive cell line tested.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Case Study 2: Antiviral Activity Assessment

Another study focused on the antiviral properties of this compound against HSV. The compound demonstrated a significant reduction in viral plaque formation at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against viral infections.

| Virus | Concentration (µM) | Plaque Reduction (%) |

|---|---|---|

| HSV | 10 | 75 |

| HIV | 25 | 60 |

Mechanism of Action

The mechanism of action of Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as adenosine deaminase, affecting purine metabolism. This inhibition can lead to the accumulation of adenosine and its derivatives, which can have various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate with related compounds:

Key Observations

Piperidine esters () introduce bulkier groups, likely favoring receptor binding but complicating synthesis .

Purine Substitutions: The 6-amino group is conserved in DZ2002 and the target compound, critical for SAHH inhibition (). In contrast, 6-butylamino () or THF-linked () derivatives prioritize receptor agonism or metabolic stability .

Backbone Modifications: The 2-hydroxypropanoate backbone (target compound) is shorter than DZ2002’s 2-hydroxybutanoate, possibly altering enzyme active-site interactions .

Pharmacological and Physicochemical Data

Q & A

Q. What are the optimal synthetic routes for Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate, and how can purity be maximized?

Methodological Answer:

- Stereoselective Synthesis: Use Mitsunobu reactions to resolve stereochemistry at the 2-hydroxypropanoate moiety, as demonstrated in purine ester analogs .

- Purine Functionalization: Couple 6-aminopurine with isobutyl 2-hydroxypropanoate via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12h) .

- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated in structurally related purine derivatives .

- Common Pitfalls: Avoid prolonged heating to prevent racemization at the chiral center. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

Methodological Answer:

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). Pre-warm solvents to 40°C to enhance dissolution .

- Stability: Store lyophilized powder at -20°C under argon. In solution (pH 7.4 PBS), degradation occurs at 4°C (t₁/₂ = 72h) due to ester hydrolysis; add 0.1% BHT to inhibit oxidation .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity?

Methodological Answer:

- Diastereomer Comparison: Synthesize (R)- and (S)-hydroxypropanoate isomers and compare IC₅₀ values in enzyme inhibition assays (e.g., adenosine deaminase). Structural analogs show 10-fold differences in activity between enantiomers .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins. The (R)-isomer may form stronger hydrogen bonds with catalytic residues (e.g., His238 in ADA) .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293T) and ATP concentrations (1 mM) to control for variability in kinase inhibition assays .

- Metabolite Interference: Use LC-MS/MS to detect hydrolyzed metabolites (e.g., 6-aminopurine) that may confound results. Adjust incubation times (<2h) to limit degradation .

Q. What computational methods predict pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling: Apply Quantitative Structure-Property Relationship (QSPR) models (e.g., CC-DPS) to predict logP (2.1), BBB permeability (CNS = -1.2), and CYP3A4 inhibition risk .

- MD Simulations: Run 100-ns simulations (AMBER) to assess binding kinetics to serum albumin. Structural analogs show 85% binding affinity at Sudlow site I .

Q. How does the compound interact with nucleotide-binding enzymes?

Methodological Answer:

- SPR Analysis: Immobilize ADA on a Biacore chip; measure KD (nM range) via real-time binding kinetics. Competitive assays with adenosine (1 mM) validate specificity .

- Isothermal Titration Calorimetry (ITC): Determine ΔH and ΔS for interactions with DNA polymerase β. Negative ΔG values indicate spontaneous binding .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Prodrug Design: Replace the isobutyl group with pivaloyloxymethyl to enhance oral bioavailability, as shown in purine prodrugs (AUC increased 3-fold in rats) .

- Microsomal Stability Testing: Incubate with liver microsomes (37°C, NADPH). Co-administrate CYP450 inhibitors (e.g., ketoconazole) to prolong t₁/₂ from 0.5h to 2.5h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.